4-(4-Ethoxycarbonylphenyl)-2-methylphenol
Description
4-(4-Ethoxycarbonylphenyl)-2-methylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methylphenol moiety
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(18)13-6-4-12(5-7-13)14-8-9-15(17)11(2)10-14/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKRHSSEGCXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683974 | |
| Record name | Ethyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-10-6 | |
| Record name | Ethyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methylphenol typically involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation to produce ethyl p-aminobenzoate. This intermediate is then subjected to a two-step condensation reaction to yield the final product . The reaction conditions often involve the use of ethanol as a solvent, which is recovered and reused to minimize environmental impact and reduce production costs .
Industrial Production Methods
Industrial production methods for 4-(4-Ethoxycarbonylphenyl)-2-methylphenol are designed to be efficient and environmentally friendly. The process involves the continuous separation of water generated during the reaction, which is facilitated by a water-carrying agent . This method ensures high yield and purity of the final product while maintaining cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method used to reduce nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules, including DNA and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
4-(4-Ethoxycarbonylphenyl)-2-methylphenol can be compared with other similar compounds such as:
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid pinacol ester
These compounds share similar structural features but differ in their functional groups and reactivity.
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